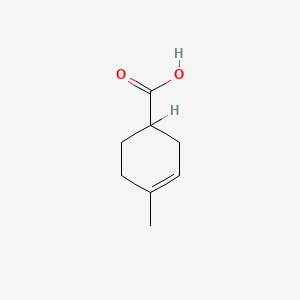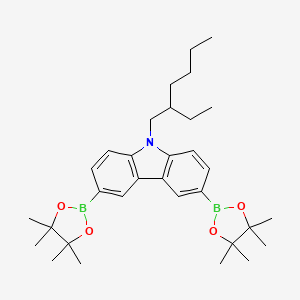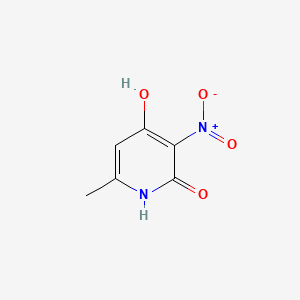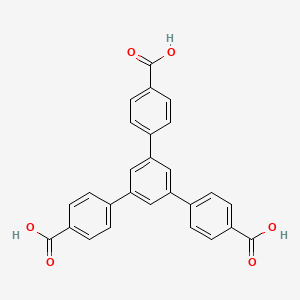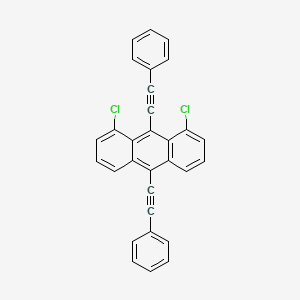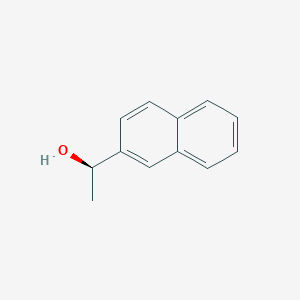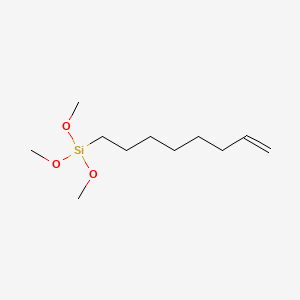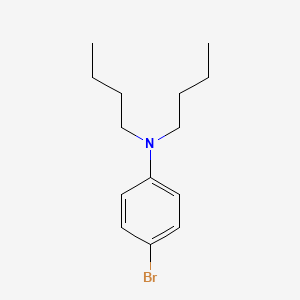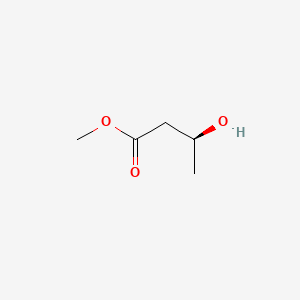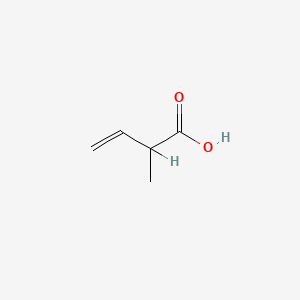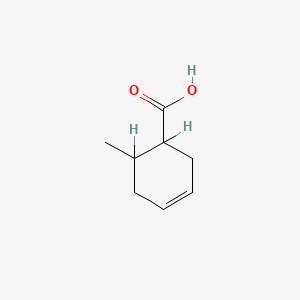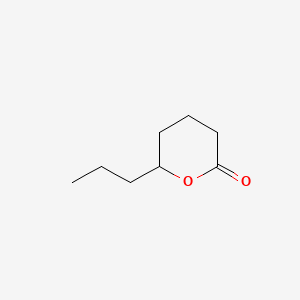
delta-Octalactone
Overview
Description
Delta-Octanolide, also known as Δ-octanolide, belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. Thus, Delta-octanolide is considered to be a fatty ester lipid molecule. Delta-Octanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, Delta-octanolide is primarily located in the cytoplasm. Delta-Octanolide exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, Delta-octanolide can be found in fats and oils and fruits. This makes Delta-octanolide a potential biomarker for the consumption of these food products.
Mechanism of Action
Target of Action
Delta-Octalactone (δ-Octalactone) is a lactone and aroma compound with a creamy cocoa, coconut, and peach flavor . It is predominantly used in the flavor and fragrance industry due to its attractive coconut character with significant creamy and hay notes .
Mode of Action
The mode of action of δ-Octalactone primarily involves its interaction with olfactory receptors, which are responsible for the sense of smell. When inhaled, δ-Octalactone binds to these receptors, triggering a neural response that is interpreted by the brain as the characteristic creamy cocoa, coconut, and peach aroma .
Biochemical Pathways
The biosynthesis of δ-Octalactone involves several biochemical pathways. One of the main pathways is the β-oxidation of fatty acids, which leads to the formation of lactones . Another pathway involves the Baeyer–Villiger oxidation of cyclic ketones . These pathways are commonly found in microorganisms and fruits .
Result of Action
The primary result of δ-Octalactone’s action is the elicitation of a specific aroma characterized by creamy cocoa, coconut, and peach notes . This aroma can enhance the sensory experience of various products, including foods, beverages, and cosmetics .
Action Environment
The action of δ-Octalactone can be influenced by various environmental factors. For instance, its volatility and aroma intensity can be affected by temperature and humidity. Furthermore, in the context of its use in products, factors such as the product’s composition, pH, and storage conditions can influence the stability and efficacy of δ-Octalactone .
Properties
IUPAC Name |
6-propyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRVXSHONWYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047164 | |
| Record name | delta-Octanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a coconut-like odour | |
| Record name | delta-Octalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-0.999 | |
| Record name | delta-Octalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/43/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
698-76-0 | |
| Record name | δ-Octalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Octalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | delta-Octanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-propyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-OCTALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AA944C37V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is δ-octalactone, and where is it found?
A1: δ-Octalactone (also known as 5-pentyloxolan-2-one) is a cyclic ester belonging to the lactone family. It contributes to the aroma profile of several fruits, including raspberries [, ], pawpaws [], and even some honey varieties [, ].
Q2: How does the concentration of δ-octalactone vary in raspberries?
A2: Research shows that δ-octalactone concentrations can vary significantly between raspberry cultivars and even within the same cultivar grown in different locations []. Factors like geographical location and environmental conditions can influence the volatile compound profile of raspberries. Interestingly, a study comparing genetically modified, raspberry bushy dwarf virus-resistant raspberries to the wild-type 'Meeker' found no significant differences in δ-octalactone levels [].
Q3: What is the aroma profile of δ-octalactone?
A3: Described as having a sweet, creamy, coconut-like odor, δ-octalactone is a key contributor to the overall aroma profile of various fruits [, ]. It is often used in food and beverage flavorings to impart these desirable sensory characteristics.
Q4: Are there any specific analytical techniques used to analyze δ-octalactone?
A4: Several analytical techniques are employed to identify and quantify δ-octalactone in various matrices. Common methods include:
Q5: Has the chirality of δ-octalactone been investigated?
A5: Yes, research has focused on the lipase-catalyzed resolution of δ-lactones, including δ-octalactone []. This research explores the use of enzymes to separate the enantiomers (mirror image molecules) of these compounds, which can have different sensory properties.
Q6: Beyond its natural occurrence, are there any synthetic applications of δ-octalactone?
A6: δ-Octalactone's appealing aroma has led to its use as a component in synthetic flavor formulations. For example, it's been incorporated into a caramel-flavored feed for zebrafish to enhance palatability and study its effects on fish development and appetite [].
Q7: Are there any known alternatives or substitutes for δ-octalactone in flavorings?
A7: While specific alternatives to δ-octalactone depend on the desired flavor profile, other lactones like γ-decalactone or γ-octalactone might offer similar sensory characteristics in some applications [, , ]. Further research is needed to explore and compare the efficacy and sensory impact of potential substitutes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



